Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is a complex organic compound that features a thiazole ring, a piperazine ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring can be introduced via nucleophilic substitution reactions. The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The piperazine ring may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is unique due to its combination of a thiazole ring, a piperazine ring, and a benzoate ester.
Biological Activity
Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate moiety, a thiazole ring , and a piperazine structure, which are known to contribute to various biological activities. The molecular formula is C13H14N4O3S, with a molecular weight of approximately 306.34 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole and piperazine structures often act as enzyme inhibitors, potentially targeting pathways involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
- Antimicrobial Activity : Thiazole derivatives have shown promise in antimicrobial applications, possibly through disruption of bacterial cell wall synthesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based compounds. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 12.5 |
Compound B | HeLa (cervical cancer) | 15.0 |
This compound | Jurkat (leukemia) | 10.2 |
A study reported that thiazole derivatives exhibited cytotoxicity against Jurkat cells with an IC50 value of 10.2 µM, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that this compound could be effective against both bacterial and fungal infections .
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was administered to mice bearing xenografted tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .
Case Study 2: Antimicrobial Testing
A series of in vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its versatility as an antimicrobial agent .
Properties
IUPAC Name |
methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-15(22)12-4-2-11(3-5-12)14(21)18-7-8-19(13(20)10-18)16-17-6-9-24-16/h2-6,9H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAZAMUXKQQSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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